1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a diamine under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a dihaloalkane, in the presence of a base.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction using a sulfonyl chloride and a base.
Final Coupling: The final step involves coupling the pyrimidine and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the sulfonyl group.
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: Similar structure but lacks the fluorophenyl group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide is unique due to the presence of both the sulfonyl and fluorophenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s binding affinity, selectivity, and stability, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H25FN4O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-fluorophenyl)sulfonylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H25FN4O3S/c1-14-13-15(2)24-20(23-14)25-10-7-16(8-11-25)19(26)22-9-12-29(27,28)18-5-3-17(21)4-6-18/h3-6,13,16H,7-12H2,1-2H3,(H,22,26) |
InChI Key |
SXDWWUQKTQGYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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